molecular formula C24H36N4O6 B580106 N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt CAS No. 207572-68-7

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt

Cat. No.: B580106
CAS No.: 207572-68-7
M. Wt: 476.6 g/mol
InChI Key: LZFATBMLSYHRTC-WXXKFALUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of rilmenidine hemifumarate likely follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Rilmenidine hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are intermediates that eventually lead to the final rilmenidine hemifumarate compound. These intermediates are carefully monitored to ensure the correct structure and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rilmenidine Hemifumarate

Rilmenidine hemifumarate is unique due to its selective binding to I1 imidazoline receptors, which allows it to effectively reduce blood pressure with fewer side effects compared to other antihypertensive agents. Its ability to improve glucose metabolism and reduce microalbuminuria further distinguishes it from similar compounds .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFATBMLSYHRTC-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017676
Record name N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-68-7
Record name N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Reactant of Route 2
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N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Reactant of Route 3
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Reactant of Route 4
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Reactant of Route 5
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Reactant of Route 6
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt

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